benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities . They are often included into a wide variety of biologically active compounds and various photovoltaic devices . Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups whilst keeping the BTZ acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds is typically characterized by suitable spectroscopic techniques .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can be involved in Minisci-type decarboxylative alkylation of electron deficient heteroarenes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents attached to the BTZ core.Scientific Research Applications
Antimicrobial and Antitubercular Activity Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, similar in structure to the query compound, have been identified as new anti-mycobacterial chemotypes. For instance, several benzo[d]thiazole-2-carboxamides exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity, suggesting their potential as antitubercular agents (Pancholia et al., 2016).
Anticancer Activity Research into thiophene-containing 1,3-diarylpyrazole derivatives, related to the core structure of the query compound, has demonstrated significant growth inhibitory effects on various human cancer cell lines, including Raji and HL60 cells. These findings highlight the potential for designing novel anticancer agents based on this structural framework (Inceler et al., 2013).
Antifungal Activity Benzimidazole and piperazine derivatives, incorporating elements of the queried compound's structure, have shown promising in vitro antifungal activity. This suggests that the compound may also possess antifungal properties, further supporting its potential therapeutic utility (Kankate et al., 2014).
Mechanism of Action
While the specific mechanism of action for your compound is not available, benzo[c][1,2,5]thiadiazoles are often used in donor-acceptor-donor (D-A-D) configurations for dye-sensitized solar cells (DSSCs) and as emitters for high performances deep-red/near-infrared organic light emitting diodes (OLEDs) .
Future Directions
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS2.ClH/c27-19(15-6-7-16-17(12-15)24-29-23-16)25-8-10-26(11-9-25)20-22-21-18(13-28-20)14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQTWEICMUXWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.